Aloc-L-Dab(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

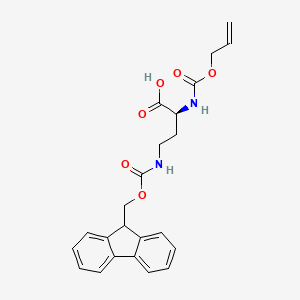

Aloc-L-Dab(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid (Dab) with an allyloxycarbonyl (Aloc) protecting group on the amino group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other amino group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aloc-L-Dab(Fmoc)-OH typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The Aloc group is introduced using allyl chloroformate in the presence of a base such as triethylamine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions:

Oxidation: Aloc-L-Dab(Fmoc)-OH can undergo oxidation reactions, particularly at the allyl group.

Reduction: The compound can be reduced to remove the protecting groups under specific conditions.

Substitution: The amino groups can participate in substitution reactions to form peptide bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone can be used.

Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used to remove the Aloc group.

Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

科学的研究の応用

Chemistry: Aloc-L-Dab(Fmoc)-OH is used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the formation of complex peptide sequences.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins.

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.

作用機序

The mechanism of action of Aloc-L-Dab(Fmoc)-OH involves the selective protection and deprotection of amino groups. The Aloc group can be removed under mild conditions using palladium catalysts, while the Fmoc group can be removed using bases like piperidine. This allows for the stepwise synthesis of peptides with precise sequences.

Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound include enzymes, receptors, and other proteins. These peptides can modulate biological pathways by inhibiting or activating specific proteins.

類似化合物との比較

Boc-L-Dab(Fmoc)-OH: This compound uses a tert-butyloxycarbonyl (Boc) protecting group instead of Aloc.

Cbz-L-Dab(Fmoc)-OH: This compound uses a benzyloxycarbonyl (Cbz) protecting group instead of Aloc.

Uniqueness: Aloc-L-Dab(Fmoc)-OH is unique due to the presence of the Aloc protecting group, which can be removed under mild conditions. This provides greater flexibility in peptide synthesis compared to Boc and Cbz protecting groups, which require harsher conditions for removal.

生物活性

Aloc-L-Dab(Fmoc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid, is a compound that has gained attention in the field of peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both Fmoc (9-Fluorenylmethyloxycarbonyl) and Alloc (Allyloxycarbonyl) protecting groups. These groups are essential for the stability and reactivity of the compound during peptide synthesis. The chemical structure can be summarized as follows:

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

Synthesis Methods

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The incorporation of Fmoc and Alloc groups allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. The following table summarizes key steps in the synthesis:

| Step | Description |

|---|---|

| 1 | Loading of Fmoc-Dab(Alloc)-OH onto resin |

| 2 | Coupling with other amino acids using standard Fmoc protocols |

| 3 | Deprotection of Fmoc group using piperidine |

| 4 | Deprotection of Alloc group using palladium catalysts |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug delivery and therapeutic applications. Its structural features contribute to enhanced cellular uptake and bioactivity.

Antibacterial Activity

In a study examining the antibacterial properties of chimeric peptides synthesized using this compound, it was found that the presence of L-Dab residues significantly enhanced antibacterial activity against Gram-negative bacteria. Specifically, peptides incorporating L-Dab showed improved binding affinity and membrane disruption capabilities compared to their non-Dab counterparts .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that peptides containing this compound can effectively deliver chemotherapeutic agents such as methotrexate (MTX) into resistant cancer cells. In vitro studies revealed that these conjugates exhibited a higher cytotoxic effect than free MTX, particularly in drug-resistant cell lines such as MDA-MB-231 . The following table outlines key findings from cytotoxicity assays:

| Compound | EC50 (µM) | Cell Line | Effectiveness |

|---|---|---|---|

| Free Methotrexate | 1.0 | MDA-MB-231 | Standard |

| Peptide-MTX Conjugate | 0.05 | MDA-MB-231 | 20x more effective |

Case Study 1: Peptide-MTX Conjugates

A recent study explored the use of this compound in the design of peptide-MTX conjugates aimed at overcoming drug resistance in breast cancer cells. The results indicated that these conjugates not only improved cellular uptake but also enhanced cytotoxicity against resistant cell lines, suggesting a promising approach for targeted cancer therapy .

Case Study 2: Antibacterial Peptides

Another investigation focused on synthesizing cyclic peptides using this compound to evaluate their antibacterial properties. The study showed that cyclic peptides exhibited significantly higher antibacterial activity compared to linear counterparts, attributed to their unique conformational stability and membrane interaction mechanisms .

特性

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25-20(21(26)27)11-12-24-22(28)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPHZILENMWURB-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。